Degradation Potency Advantage vs. SD-36 and Other STAT3 Degraders
KT-333 achieves a DC₅₀ of 2.5–11.8 nM in four anaplastic T-cell lymphoma (ALCL) lines [1]. By contrast, SD-36 displays a DC₅₀ range of 10–100 nM across leukemia/lymphoma lines and a Kd of ~50 nM . SD-436, a next-generation STAT3 PROTAC, reports a DC₅₀ of 0.5 μM (500 nM) in broad profiling and 2.5 nM only in the specific STAT3ᴷ⁶⁵⁸ᴿ-mutant Pfeiffer line . PROTAC STAT3 degrader-2 shows a DC₅₀ of 3.54 μM (3,540 nM) in Molm-16 cells . STAT3-D11-PROTAC-VHL exhibits an IC₅₀ of 1,335–1,973 nM against HeLa and MCF-7 cells . KT-333's DC₅₀ in ALCL lines is 4–20-fold more potent than SD-36's typical range, ~200-fold more potent than SD-436's general DC₅₀, and >1,400-fold more potent than PROTAC STAT3 degrader-2.
| Evidence Dimension | DC₅₀ (concentration required for 50% STAT3 protein degradation) |
|---|---|
| Target Compound Data | KT-333 diammonium: DC₅₀ 2.5–11.8 nM (4 ALCL lines) |
| Comparator Or Baseline | SD-36: DC₅₀ 10–100 nM, Kd ~50 nM; SD-436: DC₅₀ 500 nM (general), 2.5 nM (Pfeiffer K658R); PROTAC STAT3 degrader-2: DC₅₀ 3,540 nM; STAT3-D11-PROTAC-VHL: IC₅₀ 1,335–1,973 nM |
| Quantified Difference | KT-333 is 4–20× more potent than SD-36 (by DC₅₀ range midpoint), ~200× more potent than SD-436 (general DC₅₀), >1,400× more potent than PROTAC STAT3 degrader-2, and ~500–800× more potent than STAT3-D11-PROTAC-VHL |
| Conditions | KT-333: 4 ALCL lines (SU-DHL-1 included); SD-36: Karpas-299, SU-DHL-1, MOLM-16 lines; SD-436: SU-DHL-1, Pfeiffer (STAT3ᴷ⁶⁵⁸ᴿ mutant); PROTAC STAT3 degrader-2: Molm-16; STAT3-D11-PROTAC-VHL: HeLa, MCF-7 (non-lymphoma lines) |
Why This Matters
A DC₅₀ difference exceeding two orders of magnitude directly translates to non-overlapping efficacious concentration windows; procurement of a weaker degrader requires proportionally higher dosing that may exceed solubility or tolerability limits.
- [1] Liu PC, et al. Blood. 2021;138(Suppl 1):1865. DC50 2.5–11.8 nM in 4 ALCL lines. View Source
